1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

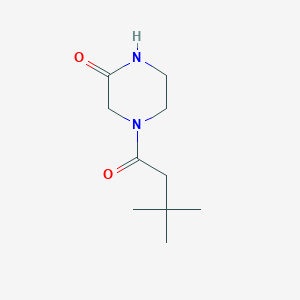

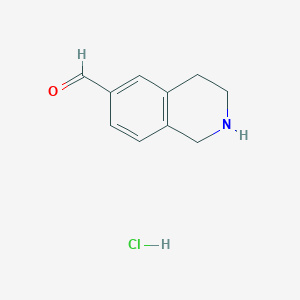

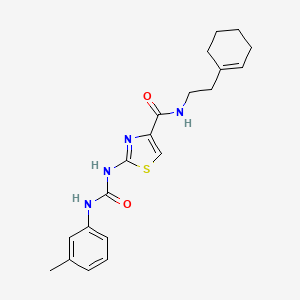

1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride is a chemical compound with the molecular formula C10H12ClNO . It is a yellow to brown solid . This compound is part of a larger group of natural products known as isoquinoline alkaloids, where 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) and their derivatives has garnered significant attention in the scientific community due to their diverse biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H11NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h3-4,6-7,11H,1-2,5H2 .Physical and Chemical Properties Analysis

This compound is a yellow to brown solid . It has a molecular weight of 197.66 .Scientific Research Applications

Dual C–H Functionalization

1,2,3,4-Tetrahydroisoquinoline compounds, including derivatives like 1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde hydrochloride, undergo redox-neutral annulations with certain aldehydes and their analogs. These processes involve dual C–H bond functionalization, a key reaction in organic synthesis that allows for the construction of complex molecules from simpler ones. Acetic acid, acting as a cosolvent, promotes these transformations, highlighting its utility in facilitating complex organic reactions (Zhengbo Zhu & D. Seidel, 2017).

Coordination Chemistry

The semicarbazone of 8-hydroxyquinoline-2-carbaldehyde, a compound related to this compound, has been shown to be an effective tetradentate ligand for coordinating rare-earth(III) ions. This discovery expands the coordination sphere of 8-hydroxyquinoline and provides insights into the complexation behavior of rare-earth metals, which are crucial for various technological and scientific applications (M. Albrecht, Olga V. Osetska, & R. Fröhlich, 2005).

Synthetic Applications

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which share structural similarities with this compound, has seen significant advancements. These compounds serve as key intermediates in the synthesis of complex quinoline derivatives and have been employed in constructing fused or binary heterocyclic systems with potential biological activities (W. Hamama et al., 2018).

Pharmacological Potential

Research into the pharmacological potential of tetrahydroisoquinoline derivatives, such as this compound, is ongoing. These compounds are being explored for their possible therapeutic applications, including their role as inhibitors of specific enzymes involved in disease pathways. For example, derivatives synthesized from related carbaldehydes have been investigated for their potential as human AKT1 inhibitors, which could have implications in cancer therapy (Sohrab Ghanei et al., 2016).

Safety and Hazards

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The future directions of research on 1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride could involve further exploration of its biological activities and the development of more efficient synthetic strategies .

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroisoquinoline (THIQ) is an important structural motif of various natural products and therapeutic lead compounds . It has been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders Thiqs with a stereogenic center at position c(1) are key fragments of a diverse range of alkaloids and bioactive molecules .

Mode of Action

It is known that thiqs can act as precursors for various alkaloids displaying multifarious biological activities . In silico results suggest that having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the THIQ scaffold .

Biochemical Pathways

Thiqs are known to be involved in various multicomponent reactions for the c(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .

Result of Action

Thiq based natural and synthetic compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

It is known that various new and environmentally friendly methods are being developed for the synthesis of thiq derivatives .

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c12-7-8-1-2-10-6-11-4-3-9(10)5-8;/h1-2,5,7,11H,3-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEMRUUQUZJNSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)C=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2937818.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2937820.png)

![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B2937824.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](phenyl)methanamine](/img/structure/B2937825.png)

![N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2937827.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2937829.png)

![2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2937833.png)

![Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2937834.png)

![3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2937835.png)

![2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2937838.png)